(R)-Malaoxon

Beschreibung

Contextualization within Chiral Organophosphorus Chemistry and Enantiomeric Significance

Chiral organophosphorus compounds are a significant class of molecules in agrochemistry and medicinal chemistry. Chirality, the property of a molecule being non-superimposable on its mirror image, can lead to substantial differences in how enantiomers interact with other chiral molecules, such as enzymes and receptors in biological systems researchgate.netrsc.org.

Malathion (B1675926) itself contains an asymmetric carbon atom, resulting in (R)- and (S)-enantiomers. This chirality is maintained in malaoxon (B1675925), which also possesses an asymmetric carbon center ekb.egoup.com. The conversion of malathion to malaoxon occurs in living organisms and in the environment, and both the parent compound and its oxon metabolite exhibit stereoselectivity in their biological interactions ekb.egresearchgate.netresearchgate.net.

Research has demonstrated significant enantioselectivity in the activity of malaoxon against cholinesterase enzymes. Specifically, the (R)-enantiomer of malaoxon has been shown to be a more potent inhibitor of acetylcholinesterase compared to the (S)-enantiomer researchgate.netoup.comresearchgate.net. For instance, studies have reported that (R)-malaoxon can be up to 22 times more inhibitory to bovine erythrocyte AChE than the (S)-antipode researchgate.netoup.com. Similar enantioselective inhibition has been observed with other cholinesterases, including human serum cholinesterases, albeit with varying potency ratios researchgate.net. The observed differences in activity between the enantiomers highlight the importance of considering stereochemistry in understanding the biological effects of malaoxon.

Table 1: Enantioselective Inhibition of Acetylcholinesterase by Malaoxon

| Enzyme Source | (R)-Malaoxon Inhibition Potency Relative to (S)-Malaoxon | Reference |

| Bovine Erythrocyte AChE | Up to 22 times more inhibitory | researchgate.netoup.com |

| Human Serum Cholinesterases | R/S ratios around 3.4 | researchgate.net |

| Electric Eel AChE | (R)-enantiomer stronger inhibitor (approx. 1.25 times) | researchgate.net |

| B394 strain AChE | Practically no difference | researchgate.net |

Fundamental Research Challenges and Opportunities Pertaining to (R)-Malaoxon

Research into (R)-Malaoxon presents several fundamental challenges and opportunities. A primary challenge lies in the synthesis and separation of the individual enantiomers. While synthetic routes to malathion and its enantiomers from chiral precursors like malic acid have been developed, the subsequent conversion to malaoxon enantiomers requires careful oxidative procedures researchgate.netnih.govcore.ac.uk. Achieving high enantiomeric purity is crucial for accurately assessing the specific biological and environmental fate of (R)-Malaoxon nih.gov.

Another challenge involves fully elucidating the stereoselective interactions of (R)-Malaoxon with various biological targets beyond acetylcholinesterase. While AChE inhibition is well-documented, other enzymes like carboxylesterases also play a role in the metabolism and detoxification of organophosphates, and their interactions with malaoxon enantiomers may also be stereoselective ekb.egwikipedia.org. Research into these differential interactions can provide a more complete picture of the toxicological profile of the racemic mixture and its individual enantiomers.

Opportunities exist in developing enantioselective methods for the synthesis, analysis, and degradation of (R)-Malaoxon. Chemoenzymatic kinetic resolution using lipases, for instance, has shown promise in separating malathion enantiomers, which could potentially be adapted for malaoxon or its precursors nih.gov. Developing analytical techniques, such as chiral high-performance liquid chromatography (HPLC), is essential for monitoring the presence and ratios of malaoxon enantiomers in various matrices researchgate.netnih.gov.

The distinct biological activity of (R)-Malaoxon compared to its (S)-enantiomer also presents an opportunity for the potential development of single-enantiomer control strategies, although this is outside the scope of this article's strict focus on the compound itself.

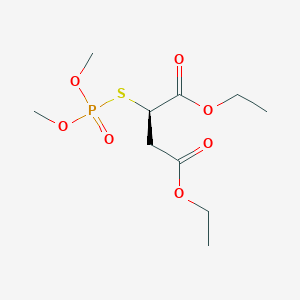

Structure

3D Structure

Eigenschaften

Molekularformel |

C10H19O7PS |

|---|---|

Molekulargewicht |

314.29 g/mol |

IUPAC-Name |

diethyl (2R)-2-dimethoxyphosphorylsulfanylbutanedioate |

InChI |

InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |

InChI-Schlüssel |

WSORODGWGUUOBO-MRVPVSSYSA-N |

Isomerische SMILES |

CCOC(=O)C[C@H](C(=O)OCC)SP(=O)(OC)OC |

Kanonische SMILES |

CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |

Herkunft des Produkts |

United States |

Synthetic Strategies and Preparative Methodologies for R Malaoxon

Enantioselective Synthesis Pathways

Enantioselective synthesis aims to produce one enantiomer in preference to the other, leading to a chiral product with a high enantiomeric excess (ee). For (R)-malaoxon, this can involve starting with chiral precursors or employing asymmetric catalytic methods.

Chiral Pool Approaches Utilizing Malic Acid Derivatives

One established method for synthesizing enantiomerically enriched malathion (B1675926), which can then be converted to (R)-malaoxon, utilizes chiral pool approaches starting from enantiomers of malic acid. (R)- and (S)-malathion enantiomers have been prepared from (R)- or (S)-malic acid in a three-step synthesis. core.ac.ukacs.orgdatapdf.comnih.govresearchgate.net This approach leverages the pre-existing stereogenic center in malic acid to establish the chirality in the final product.

Research findings indicate that starting from the appropriate malic acid enantiomer allows for the synthesis of the corresponding malathion enantiomer while maintaining the stereochemical integrity at the carbon center. core.ac.ukacs.orgdatapdf.comnih.gov

Asymmetric Catalysis in Stereoselective Formation

While direct asymmetric catalysis specifically for the formation of the (R)-malaoxon carbon center is less commonly reported compared to using chiral pool starting materials or oxidizing chiral malathion, asymmetric synthesis techniques can be employed in the preparation of chiral organophosphorus compounds. Asymmetric synthesis involves introducing an asymmetric point into compounds that lack one, often utilizing chiral catalysts or auxiliaries to direct the stereochemical outcome of a reaction. tcichemicals.com The development of enantioselective methods for creating the P-C or P-S bonds present in malaoxon (B1675925) could potentially lead to alternative asymmetric synthesis routes.

Stereospecific Transformation from Parent Compounds

A primary method for obtaining (R)-malaoxon is through the stereospecific conversion of its parent compound, (R)-malathion. This involves the oxidation of the thiophosphoryl group (P=S) to a phosphoryl group (P=O) while preserving the stereochemistry at the chiral carbon atom. core.ac.ukacs.orgdatapdf.com

Controlled Oxidative Desulfuration of (R)-Malathion Enantiomers

The oxidative desulfuration of malathion to malaoxon is a well-known transformation. core.ac.ukekb.egacs.orgnih.govethz.chnih.gov To obtain (R)-malaoxon specifically, this reaction must be performed on enantiomerically enriched or pure (R)-malathion. Various oxidizing agents can be employed for this conversion. Monoperoxyphthalic acid, magnesium salt (MMPP) has been reported as an effective reagent for converting malathion enantiomers to the corresponding malaoxon enantiomers with retention of configuration at the carbon center. core.ac.ukacs.orgnih.govebi.ac.uk This method has been shown to yield malaoxon enantiomers from the corresponding malathion enantiomers. core.ac.ukacs.orgnih.gov

Another oxidant used is m-chloroperbenzoic acid (m-CPBA), which has been reported for the preparation of racemic and enantioenriched malaoxon from malathion. core.ac.uk

Investigation of Reaction Conditions for Enantiomeric Purity Maintenance

Maintaining enantiomeric purity during the oxidative desulfuration of (R)-malathion is crucial for obtaining high-purity (R)-malaoxon. Research into the reaction conditions, including the choice of oxidant, solvent, temperature, and reaction time, is necessary to minimize racemization or the formation of unwanted byproducts.

Studies have shown that the conversion of malathion enantiomers to malaoxon enantiomers with monoperoxyphthalic acid, magnesium salt, can achieve the transformation while preserving the stereogenic center. core.ac.ukacs.orgnih.govebi.ac.uk The yield for this conversion has been reported, for instance, at 52% using monoperoxyphthalic acid, magnesium salt. acs.orgnih.govebi.ac.uk The specific rotation of the resulting (R)-malaoxon provides evidence of the stereochemical outcome. For example, (R)-malaoxon prepared by oxidation of (R)-malathion with m-CPBA showed a specific rotation of +46.7°. core.ac.uk

Investigations may also involve analyzing the enantiomeric excess of the product using techniques such as chiral high-performance liquid chromatography (HPLC) to confirm that the stereospecificity of the oxidation is maintained. acs.orgnih.gov

Summary of Oxidative Desulfuration Results:

| Substrate | Oxidant | Product | Reported Yield | Specific Rotation of (R)-Malaoxon | Reference |

| (R)-Malathion | Monoperoxyphthalic acid, magnesium salt | (R)-Malaoxon | 52% | Not specified in this source | acs.orgnih.govebi.ac.uk |

| (R)-Malathion | m-Chloroperbenzoic acid (m-CPBA) | (R)-Malaoxon | 25% | +46.7° (c = 0.555, CHCl3) | core.ac.uk |

| Racemic Malathion | m-Chloroperbenzoic acid (m-CPBA) | Racemic Malaoxon | Not specified | Not applicable | core.ac.uk |

This table summarizes some reported findings on the oxidative desulfuration of malathion to malaoxon, highlighting the conversion of the (R)-enantiomer.

Stereochemical Investigations and Enantiomeric Dynamics

Absolute Configuration Determination and Stereochemical Assignment

The absolute configuration of (R)-malaoxon is intrinsically linked to the stereochemistry of its precursor, malathion (B1675926). Malathion contains an asymmetric carbon atom, leading to the formation of two enantiomers, (R)- and (S)-malathion. ekb.eg The oxidative desulfuration of malathion, primarily occurring in biological systems, converts the P=S bond to a P=O bond, yielding malaoxon (B1675925) while retaining the chirality at the carbon center. ebi.ac.uk

The enantiomers of malathion, malaoxon, and isomalathion (B127745) have been synthesized to study their properties. Malathion enantiomers were prepared from (R)- or (S)-malic acid. ebi.ac.ukcore.ac.uk Subsequently, malaoxon enantiomers were obtained from the corresponding optically active malathion enantiomers through oxidative desulfuration, for instance, using monoperoxyphthalic acid, magnesium salt. ebi.ac.ukcore.ac.ukdatapdf.com This synthetic route confirms the relationship between the stereochemistry of malathion and malaoxon.

Methods like chiral high-performance liquid chromatography (HPLC) coupled with chiral detectors and binding energy computations have been employed to probe the chiral separation mechanism and assign the absolute configurations of malathion, malaoxon, and isomalathion enantiomers. ekb.egresearchgate.net The elution orders of enantiomers on chiral stationary phases can be predicted by binding energy computations, and these predictions have been found to coincide with experimental observations in chiral separation experiments, suggesting their utility in assigning absolute configurations. researchgate.net Vibrational circular dichroism (VCD) spectroscopy, combined with computational methods, has also been used to determine the absolute configuration and solution conformation of chiral organophosphorus compounds like (R)-(+)-malathion, a method potentially applicable or analogous to determining the configuration of (R)-malaoxon. nih.gov

Enantiomeric Recognition in Biological Systems

The biological activity of chiral compounds, including (R)-malaoxon, is often markedly different between enantiomers in biological systems. d-nb.info This disparity arises from the stereoselective nature of interactions with biological molecules, such as enzymes and receptors, which exist in a chiral environment.

Stereoselectivity in Enzyme-Substrate Interactions

Enzymes, being chiral proteins, exhibit stereoselectivity in their interactions with chiral substrates or inhibitors. ekb.egresearchgate.netncsu.eduresearchgate.net (R)-Malaoxon is a potent inhibitor of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. ebi.ac.ukrsc.org Studies have consistently shown that the (R)-enantiomer of malaoxon is a stronger inhibitor of AChE compared to the (S)-enantiomer and the racemic mixture. researchgate.netresearchgate.net For instance, (R)-malaoxon has been reported to have significantly higher inhibitory strength for bovine erythrocyte cholinesterase than the (S)-antipode. researchgate.net Similarly, studies on acid α-naphthyl acetate (B1210297) esterase (ANAE) have indicated that (R)-malaoxon is more potent than its (S)-configuration. researchgate.net

The difference in inhibitory potency between enantiomers highlights the stereoselective nature of the binding site on the enzyme. The chiral environment of the enzyme's active site allows for differential recognition and binding of the two enantiomers, leading to varying degrees of inhibition. This stereoselectivity in enzyme inhibition is a key factor contributing to the observed differences in biological activity and toxicity between (R)- and (S)-malaoxon.

Table 1: Relative Inhibitory Potency of Malaoxon Enantiomers

| Compound | Enzyme | Relative Potency ((R) vs (S)) | Reference |

| (R)-Malaoxon | Bovine Erythrocyte Cholinesterase | ~22 times stronger than (S) | researchgate.net |

| (R)-Malaoxon | Acid α-Naphthyl Acetate Esterase | ~1.3 times stronger than (S) | researchgate.net |

Note: Data compiled from cited sources. Relative potency values can vary depending on the specific enzyme source and experimental conditions.

Chirality-Dependent Molecular Recognition Phenomena

Beyond enzyme-substrate interactions, chirality-dependent molecular recognition is a broader phenomenon influencing how enantiomers interact with various biological targets and environments. This includes binding to receptors, transport proteins, and interactions within chiral biological matrices. While specific detailed mechanisms of (R)-malaoxon's chirality-dependent recognition with targets other than AChE are less extensively documented in the provided sources, the principle of stereoselectivity extends to other molecular interactions.

Chiral recognition is fundamental in biological systems and is the basis for the different biological activities observed for enantiomers. researchgate.net The interaction between chiral molecules and chiral selectors, such as proteins or other biomolecules, typically involves non-covalent bonds, and the strength of these interactions can differ significantly between enantiomers, facilitating recognition. nih.gov Studies on other chiral compounds, including other organophosphates and drugs, demonstrate that molecular docking and binding energy calculations can provide insights into the differential binding affinities of enantiomers for their protein targets, although the reliability of predicting exact binding energies can vary. mdpi.com

Molecular Mechanisms of Action and Enzymatic Interactions

Stereoselective Interaction with Cholinesterases

Malaoxon (B1675925) exerts its primary effect through the inhibition of cholinesterases, particularly acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine. mdpi.comnih.gov This inhibition is not uniform across its stereoisomers, with the (R)-enantiomer demonstrating significantly greater potency.

Research has consistently shown that the (R)-enantiomer of malaoxon is a more potent inhibitor of cholinesterases than its (S)-counterpart. nih.govoup.comoup.com A study focusing on rat brain acetylcholinesterase found (R)-Malaoxon to be an 8.6-fold more potent anticholinesterase than (S)-Malaoxon. nih.gov This enhanced potency is reflected in the biomolecular reaction constants (k_i), dissociation constants (K_d), and phosphorylation constants (k_p) which were determined for both enantiomers. nih.gov

Similarly, significant enantioselectivity was observed in the inhibition of bovine erythrocyte AChE, where the (R)-enantiomer was up to 22-fold more inhibitory than the (S)-enantiomer. oup.comoup.com Further studies on acid α-naphthyl acetate (B1210297) esterase (ANAE) also highlighted this stereoselectivity, suggesting that the (R)-enantiomer is the more active inhibitor. researchgate.net

Stereoselective Inhibition of Cholinesterases by Malaoxon Enantiomers

| Enzyme Source | Enantiomer | Relative Potency / Finding | Reference |

|---|---|---|---|

| Rat Brain Acetylcholinesterase | (R)-Malaoxon | 8.6-fold more potent than (S)-Malaoxon | nih.gov |

| Bovine Erythrocyte Acetylcholinesterase | (R)-Malaoxon | Up to 22-fold more inhibitory than (S)-Malaoxon | oup.comoup.com |

| Acid α-naphthyl acetate esterase (ANAE) | (R)-Malaoxon | 1.3 times stronger inhibitor than (S)-Malaoxon (based on IC50 values) | researchgate.net |

The stereospecificity of (R)-Malaoxon's interaction with acetylcholinesterase is rooted in the three-dimensional structure of the enzyme's active site. The AChE active site is located at the bottom of a deep, narrow gorge approximately 20 Å deep, which is lined with aromatic amino acid residues. nih.govebi.ac.uk Within this gorge lies a catalytic triad of amino acids (Ser203, His447, and Glu334 in humans) responsible for the hydrolysis of acetylcholine. nih.govnih.gov

Organophosphates like malaoxon inhibit AChE by phosphorylating the hydroxyl group of the catalytic serine residue (Ser203), forming a stable covalent bond that renders the enzyme inactive. ebi.ac.uk The enantiomeric specificity arises from the precise geometric fit required for this reaction. The (R)-configuration of malaoxon allows for a more optimal orientation of the phosphorus atom relative to the serine residue within the constrained space of the active site. This favorable positioning, likely influenced by steric limitations and interactions with aromatic residues within the gorge, facilitates the nucleophilic attack by the serine hydroxyl group, leading to a higher rate of phosphorylation compared to the (S)-enantiomer. core.ac.uk The specific arrangement of substituents around the chiral carbon in (R)-Malaoxon results in a conformation that is better accommodated by the enzyme's catalytic anionic site (CAS), enhancing its inhibitory potency. ebi.ac.uk

Role of Carboxylesterases in Biotransformation and Detoxification Mechanisms

The detoxification of malaoxon by carboxylesterases proceeds via the hydrolytic cleavage of one of its two carboxylic acid ethyl ester moieties. researchgate.netnih.gov This enzymatic hydrolysis results in the formation of a malaoxon monocarboxylic acid. researchgate.net This metabolite is significantly less toxic due to its increased water solubility and reduced ability to inhibit acetylcholinesterase. The hydrolysis of the ester bond effectively neutralizes the inhibitory potential of the malaoxon molecule. researchgate.netnih.gov Studies on the parent compound, malathion (B1675926), show that this hydrolysis can produce both α- and β-monocarboxylic acid metabolites. jst.go.jp

The efficiency of malaoxon detoxification can vary depending on the specific carboxylesterase isoforms present. Research on human liver microsomes has characterized the kinetics of this detoxification process, revealing a two-phase reaction with differing affinities for the substrate (malathion), suggesting the involvement of multiple enzyme forms or catalytic sites. researchgate.net While some studies in non-human systems have identified distinct isozymes with varying degradative capabilities for malathion, the activity of human hepatic carboxylesterases shows a relatively low level of inter-individual variation. researchgate.netjst.go.jp However, the activity of these crucial detoxifying enzymes can be inhibited by other compounds, including impurities found in technical-grade malathion formulations, which can significantly alter the metabolic balance towards increased toxicity. nih.govresearchgate.netnih.gov

Cytochrome P450 Mediated Bioactivation Research

(R)-Malaoxon is not typically administered directly but is formed in the body from its parent compound, the organophosphorothioate pesticide malathion. This conversion is a bioactivation process, meaning the metabolite (malaoxon) is a more potent inhibitor of the target enzyme (AChE) than the parent compound. nih.govresearchgate.net

This critical bioactivation step is catalyzed by the cytochrome P450 (CYP) monooxygenase system, primarily in the liver. nih.govresearchgate.netnih.gov The specific reaction is an oxidative desulfuration, where the P=S bond of malathion is converted to the P=O bond of malaoxon. researchgate.net Research has identified the specific human CYP isoforms responsible for this transformation. At low, environmentally relevant concentrations of malathion, CYP1A2 is the primary catalyzing enzyme, with a lesser contribution from CYP2B6. nih.govresearchgate.net At higher concentrations, the role of CYP3A4 becomes more significant. nih.govresearchgate.net The involvement of these specific P450 isoforms is a key determinant in the rate of malaoxon formation. nih.gov

Comparative Mechanistic Studies with Related Organophosphorus Compounds

The inhibitory potency of (R)-Malaoxon on acetylcholinesterase has been the subject of comparative studies with its stereoisomers and other related organophosphorus compounds, such as isomalathion (B127745). These studies reveal significant stereoselectivity in the interaction with the target enzyme.

(R)-Malaoxon is a substantially more potent inhibitor of acetylcholinesterase than its corresponding (S)-enantiomer. nih.gov One study determined that (R)-Malaoxon is an 8.6-fold more potent anticholinesterase agent than (S)-Malaoxon against rat brain acetylcholinesterase. nih.gov This difference in potency is reflected in the kinetic constants of their interaction with the enzyme. The higher toxicity of the (R)-isomers is thought to be related to higher bimolecular rate constants with both acetylcholinesterase and carboxylesterase. researchgate.net

The table below presents the kinetic parameters for the inhibition of rat brain acetylcholinesterase by the enantiomers of malaoxon.

| Compound | ki (M⁻¹min⁻¹) | Kd (µM) | kp (min⁻¹) |

| (R)-Malaoxon | 3.6 x 10⁶ | 250 | 0.90 |

| (S)-Malaoxon | 0.42 x 10⁶ | 380 | 0.16 |

| Data sourced from research on rat brain acetylcholinesterase. nih.gov |

Further comparative studies have examined the inhibitory effects of malaoxon and its isomerization product, isomalathion. Both malaoxon and isomalathion are significantly more potent inhibitors of AChE than their parent compound, malathion. nih.gov The half-maximal inhibitory concentration (IC50) for malaoxon and isomalathion are orders of magnitude lower than that of malathion, indicating a much stronger inhibitory capacity. nih.gov

The following table provides a comparison of the IC50 values for the inhibition of free bovine erythrocyte acetylcholinesterase by malathion, malaoxon, and isomalathion.

| Compound | IC50 (M) |

| Malathion | (3.7 ± 0.2) x 10⁻⁴ |

| Malaoxon | (2.4 ± 0.3) x 10⁻⁶ |

| Isomalathion | (3.2 ± 0.3) x 10⁻⁶ |

| Data represents the concentration required to inhibit 50% of enzyme activity. nih.gov |

These comparative mechanistic studies underscore the importance of stereochemistry in the biological activity of organophosphorus compounds. The specific three-dimensional arrangement of atoms in (R)-Malaoxon allows for a more effective interaction with the active site of acetylcholinesterase, leading to a more potent inhibitory effect compared to its (S)-enantiomer and highlighting the bioactivation that occurs from the parent compound, malathion.

Environmental Fate and Degradation Mechanisms

Abiotic Transformation Processes

Abiotic transformation of malaoxon (B1675925) primarily involves hydrolysis and, to a lesser extent, photo-oxidation. epa.gov

Hydrolytic Degradation Pathways and Kinetic Modeling

Hydrolysis is a dominant route of abiotic degradation for malaoxon, and its rate is significantly affected by pH. epa.gov Malaoxon undergoes more rapid hydrolysis compared to malathion (B1675926), particularly under alkaline conditions. epa.gov Studies have shown that malaoxon's half-life can vary dramatically with pH, being significantly shorter at higher pH values. For instance, a reported half-life for malaoxon is 32 days at pH 5 and 0.16 days at pH 9. epa.gov

Kinetic modeling of hydrolysis for organophosphate compounds like malathion and its analogs often employs pseudo-first-order kinetics, particularly in studies involving enzymatic hydrolysis. nih.gov While specific detailed kinetic models solely for (R)-malaoxon hydrolysis were not extensively detailed in the provided results, the strong pH dependence observed for malaoxon hydrolysis indicates that kinetic models would need to account for the concentration of hydroxide (B78521) ions. epa.gov

Oxidative Degradation Mechanisms (e.g., photo-oxidation)

Oxidative degradation, including photo-oxidation, can contribute to the transformation of malaoxon. epa.govepa.gov Photo-oxidation involves the degradation of a substance through exposure to light energy in the presence of an oxidizing agent, such as air. madisongroup.com This process can lead to the cleavage of susceptible functional groups and the formation of free radicals, accelerating the degradation reaction. madisongroup.com While photo-oxidation is known to transform malathion to malaoxon, malaoxon itself can also undergo photolysis. epa.govresearchgate.net Studies have indicated that photo-oxidation can occur on surfaces, contributing to the formation and subsequent degradation of malaoxon. epa.govepa.gov

Biotic Transformation Processes

Biotic transformation of malaoxon involves degradation mediated by microorganisms and enzymatic processes. nih.govepa.gov

Microbial Degradation Pathways and Characterization of Involved Microorganisms

Microbial degradation is a significant pathway for the dissipation of malathion and its degradates, including malaoxon, in environments like soil and water. nih.govscirp.orgepa.govnih.govpsu.eduresearchgate.nettandfonline.commdpi.comresearchgate.net Microorganisms, including various bacterial and fungal species, possess enzymatic capabilities to break down organophosphate compounds. nih.govtandfonline.commdpi.com

While malathion is primarily metabolized by microorganisms through the formation of malathion monocarboxylic and dicarboxylic acids via carboxylesterase activity, malaoxon can also be degraded by microbial action. epa.govscirp.orgnih.govethz.ch Studies have identified various bacterial strains capable of degrading malathion, and these likely play a role in malaoxon degradation as well, although specific pathways solely for (R)-malaoxon were not explicitly detailed in the search results. nih.govtandfonline.commdpi.com

Reported malathion-degrading microorganisms include bacterial genera such as Rhizobium, Pseudomonas (e.g., Pseudomonas aeruginosa, Pseudomonas putida), Micrococcus, Acinetobacter (e.g., Acinetobacter baumannii), Bacillus (e.g., Bacillus cereus, Bacillus pumilus, Bacillus licheniformis, Bacillus paramycoides), Brevibacillus, Lysinibacillus, Acetobacter, Sphingomonas, and Enterobacter. scirp.orgnih.govtandfonline.commdpi.comethz.ch Fungal species such as Aspergillus (e.g., Aspergillus niger, Aspergillus fumigatus, Aspergillus flavus, Aspergillus Oryzae), Penicillium (e.g., Penicillium notatum, Penicillium chrysogenum), and Rhizoctonia solani have also been reported to degrade malathion. nih.govtandfonline.com

Microbial degradation can lead to the formation of various metabolites, including malathion mono- and dicarboxylic acids, diethyl fumarate, and trimethyl thiophosphate. epa.govpsu.edumdpi.com The efficiency of microbial degradation can be influenced by factors such as the specific microbial consortium, soil sterilization, and the initial concentration of the compound. scirp.orgmdpi.com

Enzymatic Bioremediation and Biocatalysis Studies

Enzymatic bioremediation and biocatalysis utilize enzymes, either in purified form or within microbial cells, to degrade organophosphate compounds like malaoxon. mdpi.comacs.orgresearchgate.net This approach offers potential advantages, such as higher degradation efficiencies and the ability to operate under different environmental conditions, compared to using whole microbial cell systems, although challenges like enzyme stability and production need to be addressed. mdpi.comacs.orgbiotechrep.ir

Organophosphate Hydrolase (OPH) Activity and Engineering

Organophosphate Hydrolase (OPH), also known as phosphotriesterase (PTE), is a key enzyme involved in the detoxification of organophosphate compounds by catalyzing the hydrolysis of ester bonds. mdpi.comacs.orgbiotechrep.irmdpi.combiointerfaceresearch.com OPH enzymes are found in various microorganisms, including Brevundimonas diminuta and Flavobacterium sp. mdpi.combiotechrep.irbiointerfaceresearch.com These enzymes can hydrolyze a broad range of organophosphates, including those with P-O, P-F, P-CN, and P-S bonds. mdpi.combiointerfaceresearch.com

While OPH is highly efficient against substrates like paraoxon (B1678428), its activity towards malaoxon can be slower. mdpi.com However, OPH can degrade malaoxon. acs.org The catalytic activity of OPH relies on a binuclear metal center, typically containing metal ions such as Zn2+, Co2+, Cd2+, Ni2+, or Mn2+. mdpi.combiotechrep.irbiointerfaceresearch.com

Protein engineering techniques are employed to enhance the catalytic efficiency, stability, and substrate specificity of OPH for improved bioremediation applications. biotechrep.irbiointerfaceresearch.com Research focuses on modifying the enzyme structure to improve its interaction with target substrates like malaoxon and to enhance its performance under various environmental conditions. biointerfaceresearch.com

Other Esterase and Phosphatase-Mediated Degradation

Enzymatic hydrolysis plays a significant role in the degradation of organophosphate pesticides like malathion and its oxon, malaoxon nih.gov. Esterases, particularly carboxylesterases, are key enzymes involved in the primary metabolic mechanism for malathion degradation by microorganisms, leading to the formation of mono- and diacid derivatives nih.govethz.ch. While the search results primarily discuss the enzymatic degradation of malathion, they also indicate that malaoxon undergoes degradation, and esterase activity is relevant to organophosphate breakdown nih.govethz.ch. Phosphatases are also mentioned as enzymes involved in the degradation of organophosphorus compounds, leading to products like desmethyl-malathion, phosphorothionates, and four-carbon dicarboxylic acids researchgate.net.

Enantioselective Degradation in Environmental Compartments

Malaoxon, like malathion, is a chiral compound, existing as (R) and (S) enantiomers acs.orgnih.gov. Studies on the enantioselective degradation of malathion in environmental samples like soil and water have shown that the degradation can be enantioselective acs.orgnih.gov. Research indicates that in environmental samples, the less active (S)-(-)-enantiomer of malathion can degrade more rapidly than the more active (R)-(+)-enantiomer, leading to a relative enrichment of the R-form acs.orgnih.gov. Furthermore, studies have observed the potential for inversion between enantiomers in soil and water samples acs.orgnih.gov. While these studies focus on malathion, the structural similarity and metabolic relationship between malathion and malaoxon suggest that enantioselective degradation is likely a relevant factor in the environmental fate of (R)-Malaoxon as well. The R-enantiomer of malathion has been reported to exhibit higher bioactivity and toxicity compared to the S-enantiomer, implying that differential degradation rates could have toxicological implications researchgate.net.

Advanced Analytical Methodologies for R Malaoxon Research

Chromatographic Separation and Quantification Techniques

Chromatographic methods are fundamental for separating (R)-Malaoxon from complex mixtures and quantifying its concentration. The chiral nature of (R)-Malaoxon necessitates the use of techniques capable of enantiomeric resolution.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Resolution

High-Performance Liquid Chromatography (HPLC), particularly with chiral stationary phases, is a key technique for separating the enantiomers of malaoxon (B1675925) nih.govuga.eduresearchgate.netscispace.com. Chiral columns allow for the differential interaction with the (R)- and (S)-enantiomers, leading to their separation.

Studies have successfully achieved baseline separation of malathion (B1675926) and malaoxon enantiomers using HPLC-MS/MS with chiral columns, such as CHIRALPAK IC nih.gov. Optimized conditions, such as using acetonitrile (B52724)/water (40/60, v/v) as the mobile phase at a flow rate of 0.5 mL/min, have been reported for simultaneous separation nih.gov. The elution order for malaoxon enantiomers has been determined using an optical rotation detector nih.gov. This method has been validated for chiral residue analysis in matrices like soil, fruit, and vegetables, demonstrating good linearity, recovery, and precision nih.gov. Limits of detection (LODs) and limits of quantification (LOQs) for malaoxon enantiomers in these matrices were reported as 0.08 μg/kg and 0.20-0.25 μg/kg, respectively nih.gov.

HPLC is also used in the synthesis and analysis of malaoxon enantiomers to confirm their stereoisomeric purity core.ac.ukdatapdf.com. A high-performance liquid chromatography technique was developed to resolve the four stereoisomers of isomalathion (B127745) and determine their stereoisomeric ratios datapdf.com.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) for Trace Analysis

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) are valuable techniques for the analysis of malaoxon, particularly for trace analysis in various samples uga.eduepa.govresearchgate.netekb.eg. These methods often involve extraction and cleanup steps prior to chromatographic separation and detection.

A GLC/flame photometric detection (FPD) method has been used for the determination of malathion and malaoxon residues in plant tissues epa.gov. This method involves extraction with acetonitrile, followed by cleanup procedures using activated charcoal and silica-gel solid phase extraction cartridges epa.gov. Detection is performed using FPD in the phosphorus mode epa.gov. The reported lower limit of quantitation for this method was 0.01 ppm epa.gov. GC-FID has also been used for the quantification of malathion and malaoxon residues with LOQs of 0.01 mg/kg and recoveries within the 70-110% range fao.org.

In some instances, the co-elution of malaoxon with other compounds on nonpolar GLC columns has been observed, highlighting the importance of using columns of different polarities or employing techniques like GC-MS for more definitive identification nih.gov.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful technique for the analysis of malaoxon, offering high sensitivity and specificity, and is particularly useful for metabolite profiling nih.govmdpi.comicm.edu.plepa.gov. This method combines the separation capabilities of LC with the detection and identification power of MS/MS.

LC-MS/MS has been successfully applied for the simultaneous analysis of malaoxon and other pesticides in various matrices, including edible insects and milk mdpi.comicm.edu.pl. Methods involve sample preparation steps such as extraction with acetonitrile and cleanup using techniques like QuEChERS (quick, easy, cheap, effective, rugged, and safe) and dispersive solid-phase extraction (dSPE) mdpi.comicm.edu.pl. Quantitative analysis is often carried out in selective reaction monitoring (SRM) mode icm.edu.pl.

LC-MS/MS methods have demonstrated good linearity, with correlation coefficients typically above 0.990 mdpi.comicm.edu.pl. Reported LODs and LOQs for malaoxon in milk samples using LC-MS/MS were 0.01 μg/L and 0.04 μg/L, respectively, with recoveries around 96% icm.edu.pl. Another LC-MS/MS method for malaoxon and malathion in water reported an LOQ of 0.018 µg/L (18 ppt) epa.gov.

LC-MS/MS is also used to study the degradation products of malathion, which can include malaoxon and isomalathion researchgate.net.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) can be used for the analysis of malaoxon, often in conjunction with bioassays for detection researchgate.netnih.gov. HPTLC offers a simpler and potentially higher-throughput approach compared to column chromatography for certain applications.

HPTLC combined with an acetylcholinesterase-inhibition bioassay has been explored for the detection of neurotoxic effects caused by organothiophosphates like malathion and their oxon metabolites, including malaoxon researchgate.netnih.gov. Pre-oxidation of organothiophosphates on the HPTLC plate can increase the sensitivity of the assay for detecting the more potent oxon forms researchgate.netnih.gov. This approach allows for the separation of compounds by HPTLC followed by detection based on their ability to inhibit acetylcholinesterase researchgate.netnih.gov.

Calibration curves for malaoxon using HPTLC with enzymatic detection have shown good linearity hptlc.com.

Spectroscopic Analytical Techniques

Spectroscopic methods provide valuable information about the structure and presence of (R)-Malaoxon.

Nuclear Magnetic Resonance (NMR) for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a crucial technique for the structural analysis and identification of malaoxon datapdf.comfao.orgsigmaaldrich.comt3db.cascribd.com. Different NMR nuclei, such as ¹H and ³¹P, can provide specific information about the molecular structure.

³¹P-NMR spectroscopy is particularly useful for the analysis of phosphorus-containing compounds like malaoxon fao.orgwho.intwho.int. This technique can be used for the quantitative determination of malaoxon, for instance, in malathion formulations fao.org. The method relies on the distinct chemical shifts of the phosphorus atoms in malathion and malaoxon fao.org. By integrating the signals corresponding to each compound, the molar ratio and content of malaoxon can be calculated fao.org. Typical operating parameters for ³¹P-NMR analysis of malaoxon in malathion formulations have been established, including spectral width, number of scans, and relaxation delay fao.org.

¹H-NMR and ¹³C-NMR spectroscopy are also used to confirm the structure of synthesized malaoxon and its enantiomers datapdf.comresearchgate.nett3db.ca. Predicted NMR spectra for malaoxon are available in databases t3db.ca.

NMR analysis has been used to determine the diastereomeric ratios of related compounds like isomalathion datapdf.com.

Table: Analytical Data Examples for Malaoxon

| Technique | Matrix | Analyte(s) | LOQ (reported) | Recovery (reported) | Linearity (r²) | Reference |

| HPLC-MS/MS | Soil, Fruit, Vegetables | Malaoxon enantiomers | 0.20-0.25 μg/kg | 82.26-109.04% | Good | nih.gov |

| GC-FID | Various (plant tissues) | Malaoxon | 0.01 ppm | Not specified | Not specified | epa.gov |

| GC-FID | Various | Malaoxon | 0.01 mg/kg | 70-110% | Not specified | fao.org |

| LC-MS/MS | Mealworms | Malaoxon | ≤10 μg/kg | 70-120% (>90% of pesticides) | >0.990 | mdpi.com |

| LC-MS/MS | Milk | Malaoxon | 0.04 μg/L | 96% | >0.999 | icm.edu.pl |

| LC-MS/MS | Water | Malaoxon | 0.018 µg/L (18 ppt) | Within guidelines | Not specified | epa.gov |

| HPTLC | Not specified (calibration) | Malaoxon | Not specified | Not specified | 0.9962 | hptlc.com |

| ³¹P-NMR | Malathion formulations | Malaoxon | Not specified | Not specified | Not applicable | fao.org |

Mass Spectrometry (MS) for Molecular Characterization

Mass Spectrometry (MS) plays a crucial role in the molecular characterization and identification of (R)-Malaoxon. Coupled with separation techniques like Liquid Chromatography (LC) or Gas Chromatography (GC), MS provides highly sensitive and selective detection capabilities. LC/MS/MS, utilizing an electrospray ionization (ESI) source and a triple quadrupole instrument, has been successfully applied for the analysis of Malathion and Malaoxon in various samples, including milk. icm.edu.pl This method allows for the determination of molecular weights, precursor ions (m/z), and product ions (m/z), which are essential for confirming the presence and structure of Malaoxon. icm.edu.pl For instance, Malaoxon has a reported molecular weight of 314.29 g/mol , with a monoisotopic mass of 314.05891111 Da. nih.gov In LC/MS/MS analysis, the precursor ion for Malaoxon is typically observed at m/z 315, with a key product ion at m/z 127. icm.edu.pl

MS has also been utilized in studies investigating protein adducts formed by organophosphate insecticides and their oxon metabolites, including Malaoxon. nih.govumt.edu These studies employ MS to identify modified proteins and characterize the structure of the organophosphate adduct, pinpointing the specific amino acid residue involved in the binding. umt.edu Early research used MS to analyze mass shifts in acetylcholinesterase (AChE) after exposure to organophosphates, comparing the mass of the native enzyme with that bound to the organophosphate. nih.govumt.edu

Data from LC/MS/MS analysis of Malaoxon:

| Analyte | Retention Time (min) | Molecular Weight ( g/mol ) | Precursor Ion (m/z) | Product Ion (m/z) |

| Malaoxon | 4.370 icm.edu.pl | 314.29 nih.gov | 315 icm.edu.pl | 127 icm.edu.pl |

This table summarizes key mass spectrometry data points for Malaoxon, illustrating its molecular weight and characteristic ions observed during LC/MS/MS analysis.

Biosensor Development for Environmental and Biological Matrix Monitoring

Biosensors offer a promising approach for the rapid, cost-effective, and on-site monitoring of (R)-Malaoxon in environmental and biological matrices, overcoming some limitations of traditional laboratory-based methods like chromatography and mass spectrometry, which can be time-consuming and require extensive sample preparation. rsc.orgrsc.org Enzyme inhibition-based biosensors, particularly those utilizing acetylcholinesterase (AChE), are commonly employed for organophosphate detection, including Malaoxon. benthamopen.comresearchgate.net Malaoxon is a potent inhibitor of AChE. rsc.org

Fluorescent Biosensors for Enhanced Sensitivity

Fluorescent biosensors leverage changes in fluorescence properties upon interaction with the analyte to provide a detection signal. For Malaoxon detection, fluorescent biosensors often rely on the inhibition of AChE activity. rsc.orgrsc.org One such biosensor utilizes an Ag-GO nanohybrid system with AChE. rsc.orgrsc.org In this system, AChE catalyzes the hydrolysis of acetylthiocholine (B1193921) (ATCh), producing thiocholine (B1204863) (TCh). rsc.orgrsc.org The generated TCh triggers the aggregation of citrate-coated silver nanoparticles (AgNP) on graphene oxide (GO), leading to an increase in fluorescence emission at 423 nm. rsc.orgrsc.org The presence of Malaoxon inhibits AChE, reducing TCh production and consequently decreasing the fluorescence emission intensity. rsc.orgrsc.org This type of fluorescent biosensor has demonstrated high sensitivity, with reported limits of detection (LOD) as low as 0.9 fM and limits of quantification (LOQ) of 3 fM for Malaoxon, showing excellent linearity over a wide concentration range (0.001 pM to 1000 pM). rsc.orgrsc.org They have shown potential for detecting Malaoxon in food and water samples with high accuracy and reliability. rsc.orgrsc.org

Fluorescence-based biosensors can also utilize Förster resonance energy transfer (FRET). mdpi.com While not specifically demonstrated for (R)-Malaoxon in the provided text, FRET-based biosensors have been used for the detection of other organophosphates like paraoxon (B1678428) and diazinon, suggesting potential applicability for Malaoxon analysis by employing appropriate biorecognition elements. mdpi.com

Electrochemical Biosensors and Carbon Nanoparticle Applications

Electrochemical biosensors measure changes in electrical signals resulting from biological recognition events. For Malaoxon detection, these biosensors often utilize the inhibition of AChE, where the enzymatic reaction produces or consumes electroactive species. benthamopen.commdpi.comelectrochemsci.org Carbon nanomaterials, such as carbon nanotubes (CNTs) and graphene, are frequently incorporated into electrochemical biosensors to enhance their performance. electrochemsci.orgmdpi.comresearchgate.net These nanomaterials offer advantages such as high surface area, excellent electrical conductivity, and the ability to facilitate electron transfer, which improves enzyme immobilization and the sensitivity of the biosensor. electrochemsci.orgmdpi.comresearchgate.net

Screen-printed electrodes modified with carbon nanotubes have been used in electrochemical biosensors for detecting Malaoxon. mdpi.comelectrochemsci.org For example, a biosensor developed using multi-walled carbon nanotubes (MWCNTs) immobilized with AChE and a mediator (Co-phthalocyanine) on a screen-printed carbon electrode demonstrated a low detection limit of 6 nM for Malaoxon in water samples. mdpi.com Carbon nanomaterials provide a favorable microenvironment for maintaining enzyme activity and facilitate the oxidation of enzymatic products like thiocholine. electrochemsci.orgresearchgate.net The integration of carbon nanomaterials can lead to biosensors with high sensitivity, wide linear ranges, and low detection limits for pesticide analysis. electrochemsci.org

Techniques for Assessing Enantiomeric Excess and Purity

Assessing the enantiomeric excess (ee) and purity of (R)-Malaoxon is crucial because enantiomers can exhibit different biological activities and environmental fates. researchgate.net Enantiomeric excess is a measure of how much one enantiomer is present in excess of the other in a mixture, with 0% ee representing a racemic mixture and 100% ee representing a pure enantiomer. wikipedia.org

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) with chiral stationary phases, are widely used for separating and quantifying enantiomers. researchgate.netnih.gov A cellulose-based chiral stationary phase in normal phase mode has been successfully employed for the separation of Malathion enantiomers. researchgate.net Studies have used columns like Chiralcel® OJ for this purpose. researchgate.net The elution order and retention times of the enantiomers are key parameters in these analyses. For Malathion, the (R)-enantiomer has been reported to elute earlier than the (S)-enantiomer on certain chiral phases. researchgate.net

Enzymatic methods can also be utilized to obtain enantioenriched samples of chiral organophosphates like Malathion, which can then be analyzed for enantiomeric excess using techniques like chiral HPLC. researchgate.netnih.gov For instance, using Candida rugosa lipase, which selectively hydrolyzes (S)-Malathion, researchers were able to recover (R)-Malathion with an enantiomeric excess of 87%. researchgate.netnih.gov Analysis of the specific rotation using polarimetry can also provide an indication of enantiomeric excess, with the observed rotation being compared to the known specific rotation of the pure enantiomer. nih.govmnstate.edu

Data on enantiomeric separation of Malathion (as an example for related chiral OPs):

| Chiral Stationary Phase | Eluent System | (R)-Malathion Retention Time (min) | (S)-Malathion Retention Time (min) | Resolution | Reference |

| Chiralcel® OJ | Not specified | 11.3 | 13.0 | Not specified | researchgate.net |

| CDMPC | Not specified | Eluted first | Eluted second | 1.88 | researchgate.net |

This table illustrates the separation of Malathion enantiomers using different chiral stationary phases, highlighting the differential retention times crucial for assessing enantiomeric composition.

Theoretical and Computational Chemistry Studies on R Malaoxon

Quantum Chemical Calculations for Reaction Mechanisms and Energetics (e.g., DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are crucial for elucidating the reaction mechanisms and determining the energetics associated with (R)-Malaoxon transformations. DFT methods can provide insights into transition states, activation energies, and reaction pathways that are difficult to probe experimentally.

Studies on the degradation of malathion (B1675926), the parent compound of malaoxon (B1675925), have utilized DFT calculations to investigate hydrolysis and elimination pathways under various conditions, such as alkaline environments. These computational data can corroborate experimental observations and highlight how environmental factors influence the competing degradation pathways. rsc.orgresearchgate.net While specific DFT studies solely focused on the reaction mechanisms and energetics of (R)-Malaoxon were not extensively detailed in the search results, the application of DFT to related organophosphates and the degradation of malathion (which forms malaoxon) demonstrates the relevance of this approach. rsc.orgresearchgate.net DFT calculations are widely used to determine thermodynamic parameters and understand reaction mechanisms in organic chemistry, including those involving phosphorus compounds. nrel.govmdpi.com

In Silico Protein Engineering and Rational Design for Enhanced Biocatalysis

In silico protein engineering and rational design approaches are employed to modify enzymes, such as phosphotriesterases, to enhance their catalytic efficiency and specificity towards the detoxification of organophosphates like (R)-Malaoxon. These computational methods guide the design of enzyme mutants with improved properties.

Rational engineering of enzymes, such as Brevundimonas diminuta PTE (BdPTE), has been explored to improve their catalytic efficiency against malaoxon, which is hydrolyzed relatively slowly by the wild-type enzyme. mdpi.comresearchgate.netnih.gov Computational models of the enzyme-ligand complex can be built to redesign the active site for improved complementarity and favorable interactions with the target compound. acs.org This integrated computational and experimental approach, involving rational design and mutagenesis, has led to the development of enzyme variants with significantly enhanced activity against organophosphates. mdpi.comresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netnih.gov For instance, a rationally engineered BdPTE mutant, BdPTE(VRNVVLARY), exhibited significantly faster malaoxon hydrolysis compared to the wild-type enzyme. researchgate.netnih.gov In silico methods play a vital role in identifying promising candidates for protein engineering and guiding the design of mutations to improve enzyme performance for biocatalysis applications. biointerfaceresearch.comresearchgate.netfrontiersin.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (mechanistic and environmental fate focus)

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) modeling are computational techniques used to establish predictive relationships between the structural properties of compounds and their biological activities or environmental fate. These models can be used to predict the behavior of (R)-Malaoxon based on its molecular structure.

QSARs and QSPRs can be developed based on hypotheses regarding molecular and physico-chemical properties and their influence on a specific endpoint. ecetoc.org Mechanistic QSARs are based on an understanding of the underlying science, making it easier to understand their limitations and applicability domain. ecetoc.org These models are useful for assessing the environmental fate and effects of chemicals, even in the early stages of development, and can be a cost-effective way to screen potential new structures. ecetoc.orgwhiterose.ac.uk

While specific QSAR/QSPR studies focused solely on predicting the mechanistic aspects or environmental fate of (R)-Malaoxon were not explicitly detailed in the search results, the application of these models to assess the environmental fate of chemicals, including the use of models for malathion and its degradation products, indicates the relevance of QSAR/QSPR for understanding the behavior of (R)-Malaoxon in the environment. whiterose.ac.ukecoitn.eunih.govresearchgate.net QSPR models can be used to predict physico-chemical properties and environmental parameters, which are crucial for assessing the fate of compounds in different environmental compartments. whiterose.ac.ukresearchgate.net High-resolution multi-species models that assess the fate of inter-converting chemical species, such as malathion and its degradation product malaoxon, demonstrate the use of modeling in understanding the environmental distribution and persistence of these compounds. nih.gov

Q & A

Q. What methodologies are most effective for detecting (R)-Malaoxon in environmental and biological samples?

(R)-Malaoxon detection requires highly sensitive methods due to its low environmental concentrations (0.001–620 pM in water systems) . Fluorescent biosensors using acetylcholinesterase (AChE) inhibition and Ag-GO nanocomposites achieve a limit of detection (LOD) of 0.9 fM and linearity across 0.001–1000 pM, outperforming electrochemical sensors (LOD 0.25 nM) and GC-MS protocols . Key parameters include optimizing AChE activity, reaction time, and substrate concentration to ensure reproducibility .

| Method | LOD | Linear Range | Key Advantage |

|---|---|---|---|

| AChE-Ag-GO biosensor | 0.9 fM | 0.001–1000 pM | Mix-and-detect, no pretreatment |

| GC-MS | 0.01 ppm | N/A | Specificity for metabolites |

| Electrochemical sensor | 0.25 nM | 0.1–10 µM | Low cost, portable |

Q. How does (R)-Malaoxon’s toxicity compare to its parent compound, malathion?

(R)-Malaoxon is 22–33 times more toxic than malathion due to its irreversible inhibition of AChE, leading to acetylcholine accumulation and neurotoxicity . Toxicity varies by exposure route: oral LD50 for malaoxon in mammals is 10–50 mg/kg, whereas malathion’s is 1,000–2,000 mg/kg . Environmental degradation studies show malaoxon’s half-life is <1 day in aerobic soils, but transient peaks in water systems pose acute risks to aquatic organisms .

Q. What experimental models are used to study (R)-Malaoxon’s enzymatic inhibition?

In vitro models like rat brain AChE and bean beetle (Callosobruchus maculatus) homogenates are standard for assessing inhibition kinetics. For example, (R)-Malaoxon exhibits an 8.6-fold lower inhibition constant (Ki) than its (S)-enantiomer in rat AChE, confirming stereoselective potency . Protocols involve pre-incubating enzyme extracts with malaoxon, measuring residual activity via Ellman’s assay (absorbance at 412 nm), and calculating IC50 values .

Advanced Research Questions

Q. How can researchers resolve contradictions in metabolite detection, such as the absence of (R)-Malaoxon in human placental cell models?

In JAR choriocarcinoma cells, malathion’s cytotoxicity was attributed to the parent compound, with no detectable (R)-Malaoxon despite GC-MS sensitivity . This discrepancy highlights:

- Cell-specific metabolism : Placental cells may lack cytochrome P450 enzymes required for malathion oxidation .

- Detection limits : Ensure extraction protocols avoid metabolite degradation (e.g., sonication-induced hydrolysis) .

- Alternative pathways : Explore non-oxidative metabolites via LC-HRMS, as demonstrated in olive oil pesticide screening .

Q. What experimental designs distinguish competitive vs. non-competitive inhibition mechanisms of (R)-Malaoxon?

- Competitive inhibition : Vary substrate (acetylthiocholine) concentration while keeping malaoxon constant. A shift in Km without Vmax change supports competition .

- Non-competitive inhibition : Fixed substrate with increasing malaoxon reduces Vmax but not Km.

- Statistical validation : Use one-way ANOVA (e.g., p<0.0001 for concentration-dependent FI changes in biosensors) .

Q. Why does (R)-Malaoxon exhibit stereoselective toxicity in non-target organisms?

(R)-Malaoxon’s higher toxicity in Daphnia magna (LC50 0.1 µM vs. 0.8 µM for (S)-enantiomer) stems from its preferential binding to AChE’s catalytic serine residue, forming a stable phosphorylated enzyme . Chirality also affects environmental persistence: (R)-enantiomers degrade slower in alkaline conditions, amplifying ecological risks .

Q. How do advanced HRMS techniques improve (R)-Malaoxon quantification in complex matrices?

LC-(ESI)-QTOF MS achieves precise identification via:

- Mass accuracy : <5 ppm error for [M+H]<sup>+</sup> (e.g., m/z 331.0524).

- Isotopic pattern scoring : ≥90% match to theoretical values.

- MS/MS fragmentation : Diagnostic ions (e.g., m/z 99, 127) confirm structure .

Methodological Challenges

- Enzyme stability : AChE-based biosensors require immobilization on matrices (e.g., graphene oxide) to prevent denaturation .

- Cross-reactivity : Validate assays against structurally similar organophosphates (e.g., paraoxon) using molecularly imprinted polymers .

- Ethical considerations : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing in vivo toxicity studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.